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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core fundamental properties of

1,1-dimethylcyclopropane. It is intended to serve as a valuable resource for researchers,

scientists, and professionals in drug development who may encounter or utilize this strained

cyclic alkane in their work. This document details the compound's structural, physical,

spectroscopic, and thermodynamic properties, as well as its characteristic chemical reactivity.

All quantitative data is presented in structured tables for ease of reference and comparison.

Furthermore, detailed experimental protocols for its synthesis and relevant reaction

mechanisms are provided, accompanied by visualizations to facilitate a deeper understanding

of its chemical behavior.

Introduction
1,1-Dimethylcyclopropane is a saturated hydrocarbon featuring a three-membered ring with

two methyl groups attached to the same carbon atom. As with its parent compound,

cyclopropane, its structure is characterized by significant ring strain, which profoundly

influences its physical properties and chemical reactivity. This inherent strain makes the

cyclopropane ring susceptible to ring-opening reactions, a feature that can be exploited in

organic synthesis. Understanding the fundamental properties of this molecule is crucial for its

application as a building block or structural motif in more complex chemical entities, including

those of pharmaceutical interest.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b155639?utm_src=pdf-interest
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/product/b155639?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure and Identification
The molecular structure of 1,1-dimethylcyclopropane is defined by a triangular arrangement

of three carbon atoms, with one carbon atom bonded to two additional methyl groups.

Table 1: Compound Identification

Identifier Value

IUPAC Name 1,1-dimethylcyclopropane[1]

CAS Number 1630-94-0[1]

Molecular Formula C₅H₁₀[1]

Molecular Weight 70.13 g/mol [1]

SMILES CC1(C)CC1

InChI Key PBIJFSCPEFQXBB-UHFFFAOYSA-N[1]

Below is a visualization of the molecular structure of 1,1-dimethylcyclopropane.

Caption: Molecular structure of 1,1-dimethylcyclopropane.

Physical and Thermodynamic Properties
The physical and thermodynamic properties of 1,1-dimethylcyclopropane are summarized in

the tables below. These properties are critical for its handling, purification, and for

understanding its energetic landscape.

Table 2: Physical Properties of 1,1-Dimethylcyclopropane
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Property Value

Boiling Point 20.6 °C[1]

Melting Point -108.9 °C

Density 0.6554 g/mL

Refractive Index 1.3640

Table 3: Thermodynamic Properties of 1,1-Dimethylcyclopropane

Property Value

Gas Phase Enthalpy of Formation (ΔfH°gas) -65.3 ± 0.7 kJ/mol

Strain Energy 117.0 kJ/mol

Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 1,1-
dimethylcyclopropane.

NMR Spectroscopy
Due to the symmetry of the molecule, the ¹H and ¹³C NMR spectra of 1,1-
dimethylcyclopropane are relatively simple.

Table 4: Predicted NMR Spectral Data for 1,1-Dimethylcyclopropane

Nucleus Chemical Shift (δ, ppm) Multiplicity

¹H NMR ~1.0 Singlet (6H, CH₃)

~0.2 Singlet (4H, CH₂)

¹³C NMR ~28 CH₃

~22 C (quaternary)

~9 CH₂
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Note: These are predicted values based on spectral database information and may vary slightly

depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 1,1-dimethylcyclopropane exhibits characteristic C-H stretching and

bending vibrations for the methyl and cyclopropyl groups. A representative vapor-phase IR

spectrum is available through the NIST Chemistry WebBook.

Mass Spectrometry
The electron ionization mass spectrum of 1,1-dimethylcyclopropane shows a molecular ion

peak (M⁺) at m/z = 70, corresponding to its molecular weight. The fragmentation pattern is

characteristic of a small cycloalkane.

Chemical Reactivity and Experimental Protocols
The high ring strain of 1,1-dimethylcyclopropane dictates its chemical reactivity, making it

susceptible to ring-opening reactions under various conditions.

Synthesis of 1,1-Dimethylcyclopropane
A common and effective method for the synthesis of 1,1-dimethylcyclopropane is the

Simmons-Smith reaction, which involves the cyclopropanation of an alkene. In this case, 2-

methylpropene (isobutylene) is the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of 2-Methylpropene

Materials:

Zinc-copper couple (Zn-Cu)

Diiodomethane (CH₂I₂)

Anhydrous diethyl ether

2-Methylpropene (isobutylene)

Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux

condenser, and a dropping funnel, place the zinc-copper couple under an inert atmosphere

(e.g., argon or nitrogen).

Add anhydrous diethyl ether to the flask to cover the Zn-Cu couple.

Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred

suspension of the Zn-Cu couple. The reaction is exothermic and may require cooling to

maintain a gentle reflux.

After the addition is complete, continue stirring the mixture at reflux for 1 hour to ensure the

formation of the organozinc carbenoid (iodomethyl)zinc iodide.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly bubble 2-methylpropene gas through the reaction mixture or add a pre-condensed

solution of 2-methylpropene in diethyl ether.

Allow the reaction to slowly warm to room temperature and stir overnight.

Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium

chloride solution.

Separate the ethereal layer and wash it with saturated aqueous ammonium chloride solution,

followed by water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the diethyl

ether to obtain the crude 1,1-dimethylcyclopropane.

Purify the product by fractional distillation.
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Zn-Cu Couple + CH₂I₂ in Ether Formation of (Iodomethyl)zinc Iodide

Cyclopropanation Reaction
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Aqueous Workup and Purification 1,1-Dimethylcyclopropane
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Caption: Experimental workflow for the synthesis of 1,1-dimethylcyclopropane.

Ring-Opening Reactions
The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under thermal,

acidic, or catalytic conditions, leading to the formation of more stable acyclic isomers.

Thermal Isomerization: At elevated temperatures, 1,1-dimethylcyclopropane undergoes

thermal isomerization to form various alkenes. The reaction proceeds through a diradical

intermediate.

1,1-Dimethylcyclopropane Transition State
(C-C bond cleavage)

Heat
Diradical Intermediate Transition State

(Rearrangement)
Alkene Products

(e.g., 2-methyl-2-butene)

Click to download full resolution via product page

Caption: Simplified pathway for the thermal isomerization of 1,1-dimethylcyclopropane.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can be

protonated, leading to the formation of a carbocation intermediate. This intermediate can then

be trapped by a nucleophile or undergo rearrangement to a more stable carbocation before

reacting with a nucleophile. For example, in the presence of an acid and water (hydration), a

tertiary alcohol can be formed.
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Reaction Pathway

1,1-Dimethylcyclopropane
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Caption: Mechanism of acid-catalyzed hydration of 1,1-dimethylcyclopropane.
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Conclusion
1,1-Dimethylcyclopropane is a strained cyclic hydrocarbon with a well-defined set of physical,

spectroscopic, and thermodynamic properties. Its high ring strain is the dominant factor

governing its chemical reactivity, making it a useful substrate for studying reaction mechanisms

and a potential building block in organic synthesis through its ring-opening reactions. This

guide provides a foundational understanding of these core properties for scientists and

researchers, facilitating its informed use in various chemical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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